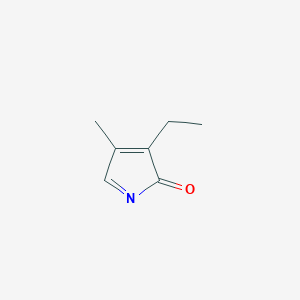
3-Ethyl-4-methyl-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-methyl-2H-pyrrol-2-one is a five-membered α,β-unsaturated lactam derivative with the chemical formula C7H11NO. This compound is known for its diverse applications in medicinal chemistry and other scientific fields . It is a yellow liquid with a characteristic odor .
準備方法
Synthetic Routes and Reaction Conditions
3-Ethyl-4-methyl-2H-pyrrol-2-one can be synthesized using various starting materials and methods:
Allylamine via Palladium (II)-Assisted Cyclization: This method involves the cyclization of allylamine in the presence of palladium (II) as a catalyst.
4-Methoxybenzylamine via Ring-Closing Metathesis: This strategy employs 4-methoxybenzylamine and involves a ring-closing metathesis reaction.
Industrial Production Methods
The industrial production of this compound typically involves scalable synthetic routes that are practical and efficient. One such method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .
化学反応の分析
Types of Reactions
3-Ethyl-4-methyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactam derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
3-Ethyl-4-methyl-2H-pyrrol-2-one has numerous applications in scientific research:
作用機序
The mechanism of action of 3-Ethyl-4-methyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a precursor to glimepiride, it plays a role in modulating insulin secretion by binding to sulfonylurea receptors on pancreatic beta cells . This interaction stimulates the release of insulin, thereby helping to regulate blood glucose levels.
類似化合物との比較
Similar Compounds
3-Methyl-4-hydroxy-2-butenolide: A precursor in the synthesis of 3-Ethyl-4-methyl-2H-pyrrol-2-one.
Pyrrolidin-2-one: Another five-membered lactam with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important pharmaceutical agents, such as glimepiride, highlights its significance in medicinal chemistry .
特性
CAS番号 |
115976-54-0 |
|---|---|
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC名 |
3-ethyl-4-methylpyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c1-3-6-5(2)4-8-7(6)9/h4H,3H2,1-2H3 |
InChIキー |
KXEDFWBHZTXVCS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



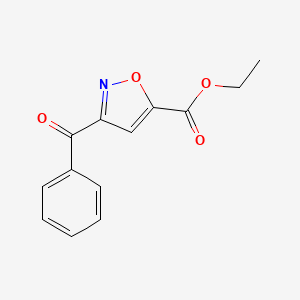
![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)
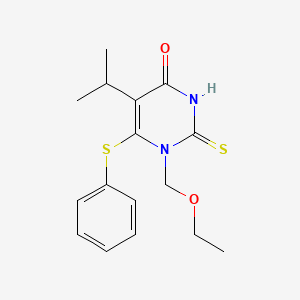
![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)

![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
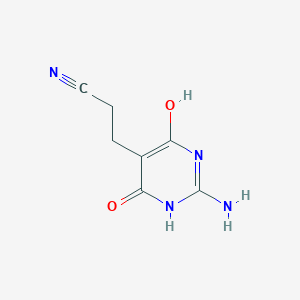
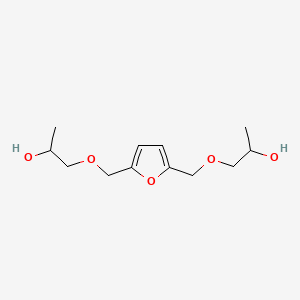

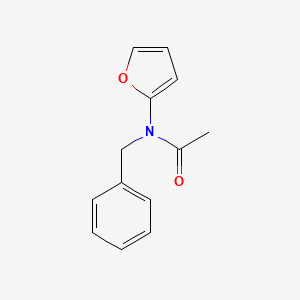
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
